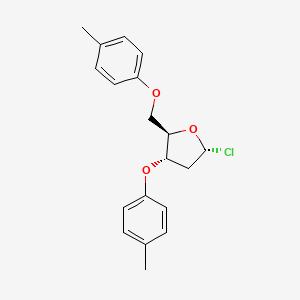
(2R,3S,5R)-5-Chloro-3-(p-tolyloxy)-2-((p-tolyloxy)methyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride is a synthetic compound used primarily as a precursor in the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides . This compound is characterized by its molecular formula C21H21ClO5 and a molecular weight of 388.84 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride typically involves the protection of hydroxyl groups followed by chlorination. The process begins with the protection of the hydroxyl groups of 2-deoxy-D-ribose using p-toluoyl chloride, forming 3,5-Di-O-p-toluyl-2-deoxy-D-ribose. This intermediate is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group at the 2-position with a chlorine atom, yielding 3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form 3,5-Di-O-p-toluyl-2-deoxy-D-ribose.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction is usually performed under acidic or basic conditions.
Major Products
Aplicaciones Científicas De Investigación
3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Synthesis of Nucleosides and Nucleotides: It serves as a key intermediate in the synthesis of unnatural nucleosides and nucleotides, which are used in various biochemical studies.
Drug Development: The compound is used in the development of antiviral and anticancer drugs due to its ability to form nucleoside analogs.
Biochemical Research: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride involves its conversion to nucleoside analogs, which can then interact with various biological targets. These nucleoside analogs can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. They can also inhibit enzymes involved in nucleotide synthesis, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-D-ribose: A simpler analog without the p-toluyl protection groups.
3,5-Di-O-benzoyl-2-deoxy-D-ribofuranosyl chloride: Similar structure but with benzoyl groups instead of p-toluyl groups.
Uniqueness
3,5-Di-O-p-toluyl-2-deoxy-a-D-ribofuranosyl chloride is unique due to its specific protective groups, which provide stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of complex nucleoside analogs .
Propiedades
Fórmula molecular |
C19H21ClO3 |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-chloro-3-(4-methylphenoxy)-2-[(4-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C19H21ClO3/c1-13-3-7-15(8-4-13)21-12-18-17(11-19(20)23-18)22-16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19-/m0/s1 |
Clave InChI |
VJQUMYQNPLTFOB-OTWHNJEPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OC[C@@H]2[C@H](C[C@H](O2)Cl)OC3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)OCC2C(CC(O2)Cl)OC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
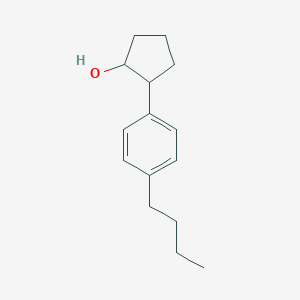
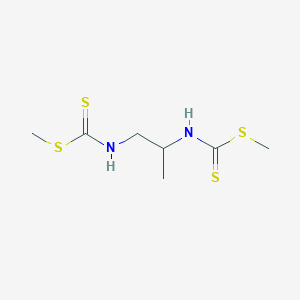
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)



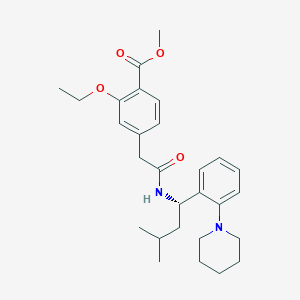

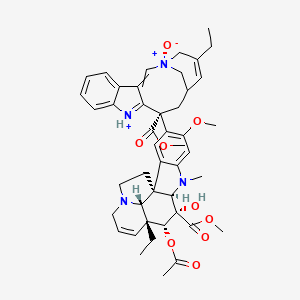
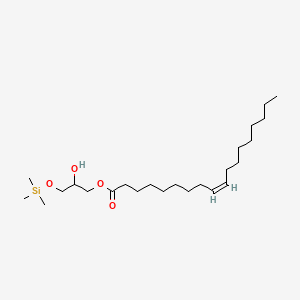
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
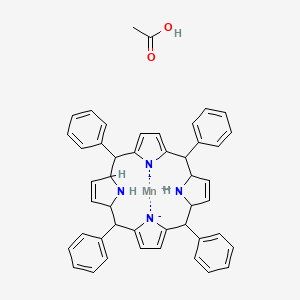
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
